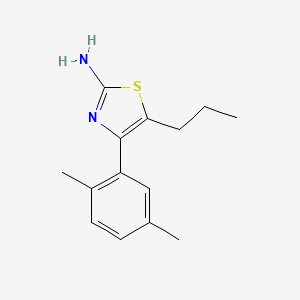

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

Description

Historical Context of Thiazole Chemistry

The scientific foundation of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who formally introduced the thiazole ring system to the chemical literature on November 18, 1887. Their seminal publication, titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," established the fundamental definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)₃NS that relate to pyridine in the same manner that thiophene relates to benzene. This groundbreaking work proved the existence of both thiazole and isothiazole structures, drawing systematic comparisons to glyoxaline and pyrazole, respectively.

The historical development of thiazole chemistry was marked by significant scientific controversy that extended for nearly four decades. The disputed compound initially described by Tcherniac and Hellon as "Rhodanacetone" became the center of an extensive debate regarding its true chemical nature. Hantzsch and Weber's meticulous structural analysis revealed that this compound was actually 4-methyl-2-oxythiazole, representing the first free thiazole ever described. The controversy persisted until 1919, when Tcherniac published additional work acknowledging the thiazolic nature of these compounds, thereby solidifying the foundation for modern thiazole chemistry.

The methodological approaches developed during this early period established the classical synthetic pathways that continue to influence contemporary thiazole research. The Hantzsch thiazole synthesis, involving the condensation of alpha-haloketones with thioamides, became the cornerstone methodology for thiazole ring construction. This synthetic strategy enabled the systematic exploration of substitution patterns and functional group modifications that would later prove essential for developing biologically active compounds.

Significance of 2-Aminothiazole Derivatives in Chemical Research

The 2-aminothiazole scaffold has emerged as one of the most significant heterocyclic frameworks in modern medicinal chemistry and drug discovery research. These compounds exhibit an extraordinary range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, which has generated substantial interest among medicinal chemists. The structural versatility of 2-aminothiazole derivatives allows for extensive modification through N-substituted, 3-substituted, 4-substituted, and multi-substituted variants, providing researchers with numerous opportunities for structure-activity relationship studies.

Recent comprehensive reviews covering the period from 2008 to 2020 have documented the synthetic pathways and biological evaluations of numerous 2-aminothiazole-containing compounds. The literature reveals that these derivatives consistently demonstrate potent biological activities across multiple therapeutic areas. For instance, certain 2-aminothiazole compounds have shown remarkable anticancer activity with half maximal inhibitory concentration values ranging from 0.2 to 1 micromolar against various cancer cell lines. Additionally, these compounds have demonstrated significant antimicrobial efficacy against both bacterial and fungal pathogens, with some derivatives exhibiting superior activity compared to standard reference drugs.

The pharmacological significance of 2-aminothiazole derivatives extends beyond their direct biological activities to include their role as versatile synthetic intermediates. These compounds serve as valuable building blocks for the construction of more complex heterocyclic systems and can be readily modified through various chemical transformations. The presence of the amino group at the 2-position provides multiple opportunities for derivatization, including acylation, alkylation, and condensation reactions, thereby expanding the chemical space accessible through thiazole-based molecular frameworks.

Contemporary research has particularly focused on the development of 2-aminothiazole derivatives as inhibitors of specific enzyme targets. Notable examples include the discovery of thiazole carboxamide derivatives as vanin-1 inhibitors for inflammatory bowel disease treatment, where compound X17 demonstrated potent inhibition at the protein, cellular, and tissue levels. Similarly, thiazole-based compounds have been developed as sirtuin-2 inhibitors for anticancer applications, with certain derivatives achieving half maximal inhibitory concentration values in the single-digit micromolar range.

Discovery and Initial Characterization of 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

The compound this compound represents a specific structural variant within the broader family of substituted 2-aminothiazole derivatives. This compound is characterized by its molecular formula C₁₄H₁₈N₂S and molecular weight of 246.37 grams per mole. The chemical structure incorporates a 2,5-dimethylphenyl substituent at the 4-position of the thiazole ring and a propyl chain at the 5-position, creating a unique substitution pattern that distinguishes it from other members of this chemical class.

The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the thiazole core structure with specific positional substitutions. The compound has been assigned the Chemical Abstracts Service registry number 915920-38-6, providing a unique identifier for chemical database searches and regulatory documentation. Additional database identifiers include the European Community number 672-129-6 and various commercial catalog numbers that facilitate procurement for research purposes.

Analytical characterization of this compound has revealed specific spectroscopic and physical properties that enable its identification and quality assessment. The compound typically appears as a solid material at room temperature with a reported purity of 95% in commercial preparations. The simplified molecular-input line-entry system representation NC1=NC(C2=CC(C)=CC=C2C)=C(CCC)S1 provides a standardized format for computational chemistry applications and database searches.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂S |

| Molecular Weight | 246.37 g/mol |

| Chemical Abstracts Service Number | 915920-38-6 |

| European Community Number | 672-129-6 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Physical State | Solid |

| Commercial Purity | 95% |

The structural features of this compound reflect careful molecular design considerations that combine the established pharmacophore of 2-aminothiazole with specific substituents that may influence biological activity and physicochemical properties. The 2,5-dimethylphenyl group introduces aromatic character and steric bulk that could affect molecular interactions with biological targets. The propyl substituent at the 5-position provides additional hydrophobic character and conformational flexibility that may be important for target recognition and binding affinity.

Research Objectives and Scientific Importance

The scientific investigation of this compound addresses several important research objectives within the broader context of thiazole chemistry and drug discovery. Primary research goals include the comprehensive characterization of this compound's chemical properties, the elucidation of its synthetic pathways, and the evaluation of its potential biological activities based on established structure-activity relationships for related 2-aminothiazole derivatives.

Contemporary research efforts have demonstrated that structural modifications to the 2-aminothiazole framework can significantly influence biological activity profiles. Studies of related compounds have shown that specific substitution patterns can enhance antimicrobial efficacy, with some derivatives exhibiting minimum inhibitory concentration values ranging from 4 to 8 milligrams per milliliter against various bacterial strains. The investigation of this compound contributes to this growing body of structure-activity relationship data by providing insights into how the specific combination of dimethylphenyl and propyl substituents affects overall molecular properties.

The research significance of this compound extends to its potential applications in medicinal chemistry and pharmaceutical development. The thiazole moiety is present in numerous clinically approved drugs, including vitamin B1 (thiamine) and various antibiotic compounds. Understanding the properties of novel thiazole derivatives like this compound provides valuable information for the rational design of new therapeutic agents with improved efficacy and selectivity profiles.

Advanced computational studies have highlighted the importance of molecular interaction fields and docking simulations in evaluating the potential of thiazole-based compounds as enzyme inhibitors. The specific structural features of this compound make it an attractive candidate for such computational investigations, particularly in the context of identifying new inhibitors for therapeutically relevant enzyme targets. These studies contribute to the broader understanding of how molecular design principles can be applied to optimize the biological activity of heterocyclic compounds.

| Research Application | Significance |

|---|---|

| Structure-Activity Relationship Studies | Provides data on the influence of specific substituents on biological activity |

| Computational Chemistry | Serves as a model compound for molecular interaction studies |

| Synthetic Methodology Development | Offers opportunities to optimize thiazole synthesis protocols |

| Pharmaceutical Research | Contributes to the discovery of new therapeutic agents |

| Chemical Biology | Enables investigation of thiazole-protein interactions |

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNWXDMIUJSCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651074 | |

| Record name | 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-38-6 | |

| Record name | 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy: Hantzsch Thiazole Synthesis

The classical and most widely used method for synthesizing 2-aminothiazole derivatives, including 4-substituted analogues like 4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine, is the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones (or α-halo carbonyl compounds) with thiourea or substituted thioureas.

-

- α-Haloketone bearing the desired substituent at the 4-position (e.g., 2-bromo-1-(2,5-dimethylphenyl)propan-1-one for the 2,5-dimethylphenyl group).

- Thiourea or substituted thiourea to introduce the amino group at C-2.

- Propyl substitution at C-5 can be introduced either by using an appropriate α-haloketone or by subsequent alkylation steps.

-

- Typically conducted in ethanol or another polar solvent.

- Reflux conditions for several hours.

- The reaction proceeds via nucleophilic attack of sulfur on the α-haloketone, cyclization, and subsequent tautomerization to form the thiazole ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-bromo-1-(2,5-dimethylphenyl)propan-1-one + thiourea | Cyclization to form this compound |

This route is supported by literature on the synthesis of aminothiazoles with various aryl substitutions at C-4 and alkyl groups at C-5, as described in the detailed synthetic studies of 2-aminothiazole derivatives effective against Mycobacterium tuberculosis and other bacteria.

Alternative Routes and Modifications

Use of Substituted Thioureas: If the amino group at C-2 requires substitution, N-substituted thioureas can be employed to modify the amino functionality during ring closure.

Post-Synthetic Functionalization: Alkylation or acylation reactions on the amino group at C-2 can be performed post-thiazole formation to introduce further substituents, enhancing biological activity or solubility.

Cross-Coupling Reactions: For introducing complex substituents at the 4-position, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) can be applied on halogenated thiazole intermediates, though this is less common for simple alkyl/aryl substitutions like 2,5-dimethylphenyl.

Detailed Research Findings and Process Optimization

Yields and Purification: The Hantzsch synthesis of substituted aminothiazoles generally provides moderate to high yields (50–85%) depending on the substituents and reaction conditions. Purification is typically achieved by recrystallization or chromatographic techniques.

Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm product structure.

Solid Form and Salts: The compound can be isolated as free base or converted into pharmaceutically acceptable salts (e.g., hydrochloride) to improve stability and solubility.

Scale-Up Considerations: For industrial or larger-scale preparation, solvent choice, reaction temperature, and reagent stoichiometry are optimized to maximize yield and minimize impurities.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketone (with 2,5-dimethylphenyl), thiourea | Reflux in ethanol, several hours | Simple, direct synthesis of 2-aminothiazoles | Requires preparation of α-haloketone; possible side reactions |

| Post-synthetic Alkylation | 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine | Alkyl halides, base, polar solvents | Allows introduction of propyl group if not present initially | Additional step; may require protection of amino group |

| Cross-Coupling on Halogenated Intermediates | Halogenated thiazole + organometallic reagents | Pd-catalysis, inert atmosphere | Enables complex substitutions at C-4 | More complex, costly catalysts, sensitive conditions |

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated derivatives, alkylated thiazoles.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Substituent Effects on Activity

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,5-dimethylphenyl group in the target compound (electron-donating) contrasts with fluoro-substituted carboxamides (e.g., N-(3,5-difluorophenyl)- derivatives), which exhibit stronger PET inhibition (IC₅₀ ~10 µM) due to electron-withdrawing effects enhancing binding to photosystem II .

Heterocyclic Core Differences :

- Thiazole vs. Thiadiazole : Thiadiazoles (e.g., 5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine) often form intramolecular hydrogen bonds, stabilizing planar conformations and enhancing crystallinity . This contrasts with thiazoles, which may exhibit greater flexibility.

- Carboxamides vs. Amines : Carboxamides () rely on hydrogen-bonding interactions for PET inhibition, whereas thiazol-2-amine derivatives might engage in different target interactions due to the absence of a carbonyl group.

Physicochemical and Pharmacokinetic Implications

Biological Activity

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₄H₁₈N₂S

- Molecular Weight : Approximately 232.35 g/mol

- Structural Components :

- Thiazole ring

- Propyl side chain

- 2,5-dimethylphenyl substituent

These features contribute to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit various pathogens, including:

- Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

- Fungi : Demonstrated activity against drug-resistant Candida strains.

A comparative analysis of related thiazole derivatives shows varying degrees of antimicrobial efficacy:

| Compound Name | Antimicrobial Activity | Notable Features |

|---|---|---|

| This compound | Broad-spectrum against Gram-positive bacteria | Strong activity against resistant strains |

| N-(2,5-Dimethylphenyl)thiourea derivatives | Targeted activity against specific fungi | Enhanced potency against Candida auris |

| Other thiazole derivatives | Variable efficacy based on structural modifications | Some exhibit higher activity than fluconazole |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The mechanism of action likely involves:

- Inhibition of COX enzymes : Leading to reduced prostaglandin synthesis.

- Modulation of leukotriene production : Affecting inflammatory responses.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, initial findings indicate that it may interact with specific molecular targets:

- Enzyme Inhibition : Potential inhibition of enzymes involved in microbial metabolism and inflammation.

- Receptor Modulation : Interaction with receptors that play roles in signaling pathways related to inflammation and immune responses.

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives in clinical settings. For example:

- Study on Antibacterial Activity : A series of thiazole derivatives were tested against various bacterial strains. The results showed that this compound had a significant inhibitory effect on MRSA with an MIC (Minimum Inhibitory Concentration) value lower than many conventional antibiotics .

- Anti-inflammatory Assessment : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Future Directions

The promising biological activities of this compound warrant further exploration. Future research could focus on:

- Structure-Activity Relationship (SAR) studies to optimize its efficacy and selectivity.

- In vivo studies to evaluate its therapeutic potential and safety profile.

- Development of novel derivatives with enhanced biological activities targeting specific diseases.

Q & A

Q. What are the key physicochemical properties of 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine relevant to its biological activity?

The compound has a molecular formula of C₁₄H₁₈N₂S and a molecular weight of 246.37 g/mol . Its LogP value of 4.28 indicates moderate lipophilicity, which is critical for membrane permeability and bioavailability . The presence of a propyl chain and 2,5-dimethylphenyl group influences its solubility and interaction with hydrophobic binding pockets in biological targets . These properties are foundational for designing assays to evaluate its pharmacokinetic and pharmacodynamic profiles.

Q. What synthetic methodologies are employed for the synthesis of this compound?

Synthesis typically involves cyclocondensation reactions between thiourea derivatives and α-haloketones or via Hantzsch thiazole synthesis . Key steps include:

- Substitution reactions to introduce the 2,5-dimethylphenyl group.

- Optimization of reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity and yield .

Purification often employs column chromatography or recrystallization, with characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the compound’s structure compare to related thiazol-2-amine derivatives, and what insights does this provide?

The compound’s 2,5-dimethylphenyl substitution distinguishes it from analogs like 4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine (Table 1). Structural variations impact:

- Lipophilicity : Longer alkyl chains (e.g., propyl vs. methyl) enhance membrane penetration.

- Steric effects : Substitution patterns on the phenyl ring modulate binding to enzymatic pockets .

| Compound Name | Phenyl Substitution | Key Features |

|---|---|---|

| 4-(2,5-Dimethylphenyl)-5-propyl-... | 2,5-dimethyl | Higher steric hindrance |

| 4-(2,4-Dimethylphenyl)-5-propyl-... | 2,4-dimethyl | Altered electronic distribution |

| 4-(Chlorophenyl)-5-propyl-... | Chloro | Enhanced electrophilicity |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy) of this compound?

Contradictions may arise from differences in assay conditions (e.g., bacterial strains, inoculum size) or compound purity . Recommended approaches:

- Orthogonal assays : Validate activity using both in vitro (e.g., broth microdilution) and in silico (molecular docking) methods .

- Structure-activity relationship (SAR) studies : Compare activity across analogs to identify critical substituents (e.g., dimethyl vs. halogen groups) .

- Metabolic stability testing : Assess whether degradation products contribute to observed discrepancies .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?

- Modification of the propyl chain : Shortening to ethyl or branching may balance lipophilicity and metabolic stability .

- Introduction of polar groups : Adding hydroxyl or amine moieties to the phenyl ring could improve aqueous solubility without compromising target binding .

- Prodrug design : Masking the amine group with enzymatically cleavable protectors (e.g., acetyl) may enhance oral bioavailability .

Q. What experimental designs are recommended to investigate its mechanism of action against bacterial targets?

- Enzymatic inhibition assays : Test activity against conserved bacterial targets (e.g., dihydrofolate reductase, DNA gyrase) .

- Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects.

- Resistance profiling : Serial passage experiments to assess mutation frequency under compound pressure .

- Synergy studies : Combine with established antibiotics (e.g., β-lactams) to identify potentiating effects .

Q. How can computational modeling enhance the understanding of its interaction with biological targets?

- Molecular docking : Predict binding modes to enzymes like cytochrome P450 or bacterial topoisomerases .

- Molecular dynamics simulations : Analyze stability of ligand-target complexes over time.

- Quantitative structure-activity relationship (QSAR) models : Corrogate structural features (e.g., LogP, polar surface area) with observed bioactivity .

Q. What are the critical challenges in scaling up its synthesis for preclinical studies?

- Regioselectivity control : Ensure consistent substitution patterns during cyclocondensation .

- Purification scalability : Transition from column chromatography to recrystallization or distillation for cost-effective production .

- Stability testing : Monitor degradation under varying pH and temperature conditions .

Q. How do structural analogs with halogen substituents (e.g., chloro, fluoro) compare in terms of toxicity profiles?

- Halogenated analogs (e.g., 4-chlorophenyl derivatives) may exhibit higher cytotoxicity due to electrophilic reactivity.

- Mitigation strategies : Introduce electron-donating groups (e.g., methoxy) to reduce reactive intermediate formation .

Q. What advanced spectroscopic techniques are essential for characterizing its degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.